imidapril - 120294-10-2

imidapril

Catalog Number: EVT-1509861
CAS Number: 120294-10-2
Molecular Formula: C9H12O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Imidapril hydrochloride is synthesized from various chemical precursors, which include imidazolidine derivatives. Its classification falls under the category of antihypertensive agents, specifically ACE inhibitors. These compounds are critical in managing conditions related to cardiovascular health, including hypertension and congestive heart failure.

Synthesis Analysis

The synthesis of imidapril hydrochloride involves several methods, each with distinct technical details:

  1. Conventional Synthesis: A common method involves the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate in the presence of a base like sodium hydride or potassium tert-butoxide. This process typically yields high purity products exceeding 99% after deprotection steps involving catalytic hydrogenation or hydrolysis .
  2. De-Esterification Method: Another innovative approach utilizes a selective de-esterification process involving concentrated sulfuric acid in 1,4-dioxane. This method enhances stability and yields a more stable hydrochloride salt form of imidapril .
  3. Hydrochloride Preparation: The final step often includes recrystallization from organic solvents such as ethyl acetate or methanol to purify the product .
Molecular Structure Analysis

Imidapril's molecular structure can be represented by its chemical formula C20H28N2O5C_{20}H_{28}N_2O_5. The compound features an imidazolidine ring and various functional groups that contribute to its pharmacological activity.

Structural Data

  • Molecular Weight: Approximately 364.45 g/mol.
  • Chemical Structure: The structure includes several key functional groups:
    • An imidazolidine moiety.
    • A carboxylic acid derivative.
    • An ethyl group linked to a phenyl moiety.
Chemical Reactions Analysis

Imidapril undergoes several chemical reactions during its synthesis and degradation:

  1. Hydrolysis: The ester bonds in precursor compounds are hydrolyzed to yield the active pharmaceutical ingredient.
  2. Degradation Reactions: Under stress conditions (e.g., heat and humidity), imidapril may degrade into various products, necessitating stability studies to ensure its efficacy over time .

Technical Details

The synthesis often involves monitoring reaction parameters such as temperature, solvent choice, and pH to optimize yield and purity.

Mechanism of Action

Imidapril acts primarily by inhibiting the angiotensin-converting enzyme, leading to decreased levels of angiotensin II. This results in:

  • Vasodilation: Reduced vascular resistance lowers blood pressure.
  • Decreased Aldosterone Secretion: This leads to reduced sodium and water retention, further aiding in blood pressure control.

The pharmacodynamic profile indicates that imidapril effectively lowers blood pressure within hours of administration, with sustained effects over 24 hours .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Imidapril hydrochloride is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Range: The compound is generally stable at a pH range of 4 to 7.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess stability and purity over time .

Applications

Imidapril is predominantly used in clinical settings for:

  • Hypertension Management: It effectively reduces high blood pressure in patients.
  • Heart Failure Treatment: By decreasing cardiac workload through vasodilation, it aids in managing heart failure symptoms.

Research continues into its potential applications beyond hypertension, including investigations into its effects on renal protection and cardiovascular remodeling .

Chemical and Structural Profile of Imidapril

Molecular Characterization: Stereochemistry and Functional Groups

Imidapril (C₂₀H₂₇N₃O₆; MW 405.45 g/mol) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug characterized by three chiral centers, all exhibiting (S)-configuration. This stereospecificity is critical for its binding affinity to the ACE active site [4] [9]. The molecule features:

  • Zwitterionic character: A carboxylate group (pKa ~3.5) and protonated secondary amine (pKa ~9.0) enable pH-dependent solubility [9].
  • Ester moiety: Ethoxycarbonyl group facilitates prodrug activation via hepatic esterases to imidaprilat (active dicarboxylate metabolite) [4].
  • Imidazolidine core: Contains a methyl-substituted cyclic urea scaffold contributing to zinc-binding capacity [10].
  • Phenylbutyl side chain: Hydrophobic domain enabling S1 pocket interactions in ACE [1].

Table 1: Key Physicochemical Properties of Imidapril

PropertyValue
Molecular FormulaC₂₀H₂₇N₃O₆
XLogP1.05
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2
Topological Polar Surface Area116.25 Ų
Rotatable Bonds11
Configuration(4S)-3-[(2S)-2-[[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid

Structural-Activity Relationship (SAR) in ACE Inhibition

Imidapril’s inhibitory potency stems from synergistic interactions between its functional groups and ACE domains:

  • Zinc-binding motif: The imidazolidine-2,4-dione carbonyl and tertiary nitrogen coordinate with Zn²⁺ in ACE’s catalytic site (Kᵢ = 3.8 nM for imidaprilat) [1] [10]. Molecular dynamics confirm a bidentate chelation mode superior to monochelating inhibitors.
  • S1' subsite occupancy: The methyl group on the imidazolidine ring optimally fills the shallow S1' hydrophobic pocket of ACE-C domain, enhancing selectivity [5].
  • S2 subsite engagement: The phenylbutyl side chain penetrates the deep S2 hydrophobic cavity, with π-π stacking against Phe391 accounting for ~60% of binding energy [7].
  • Hydrogen bonding: The secondary amine forms dual H-bonds with Glu384 and His353, stabilizing the enzyme-inhibitor complex [1].

Notably, imidapril exhibits cross-reactivity with matrix metalloproteinase-9 (MMP-9) due to structural homology between ACE and MMP active sites. Its hydrophobic phenylbutyl group preferentially interacts with the S1 site of MMP-9, achieving 87% inhibition at 100 nM – significantly exceeding lisinopril’s MMP-9 affinity [1] [7].

Comparative Analysis of Imidapril vs. Other ACE Inhibitors

Table 2: Structural and Functional Comparison of Key ACE Inhibitors

InhibitorZn-Binding GroupS1' SubstituentMMP-9 InhibitionCough Incidence
ImidaprilDicarboxylateMethyl-imidazolidine++++ (IC₅₀: 87 nM)15.2%
LisinoprilDicarboxylateLysine ethylamide++ (IC₅₀: >1 µM)38.6%
CaptoprilSulfhydrylMethyl-proline+++ (IC₅₀: 220 nM)45.1%
RamiprilDicarboxylateBicyclic indole+ (IC₅₀: >10 µM)17.3%

Data sources: [1] [2] [8]

Key differentiators:

  • Hydrophobicity optimization: Imidapril’s logP (1.05) balances membrane permeability and aqueous solubility, contrasting captopril’s polar sulfhydryl group (logP −0.3) and ramipril’s high lipophilicity (logP 3.0) [9] [10].
  • Domain selectivity: Unlike most ACE inhibitors targeting both N/C-domains, imidapril shows 8-fold selectivity for the C-domain (responsible for Ang II generation) due to its compact S1' substituent [5].
  • Cough reduction: The absence of sulfhydryl groups and optimized hydrophobicity minimize bradykinin accumulation in airways, explaining imidapril’s significantly lower cough incidence vs. enalapril (15.2% vs. 38.6%, p<0.001) [2].
  • Mortality equivalence: Large cohort studies (n=989,489) show imidapril matches ramipril in all-cause mortality risk reduction (HR 0.99, CI 0.96–1.02), outperforming captopril (HR 1.28) [8].

Synthesis Pathways: Industrial-Scale Production Methodologies

Industrial synthesis (WO2007029267A1) employs stereocontrolled routes to ensure >99.5% enantiomeric purity [3]:

Step 1: Chiral Auxiliary-Mediated Coupling(S)-2-Azido-4-phenylbutyric acid ethyl ester undergoes Schotten-Baumann acylation with N-methyl-L-alanine using in situ-formed mixed anhydride (isobutyl chloroformate). Chiral purity maintained at −40°C reaction temperature.

Step 2: Imidazolidinone CyclizationThe dipeptide intermediate undergoes base-catalyzed cyclization (KO* t*-Bu/DMF) to form the (4S)-1-methyl-3-acyl-2-oxoimidazolidine-4-carboxylate core. Critical parameters:

  • Anhydrous conditions (H₂O <0.05%)
  • Temperature control (25±2°C)
  • 18-hour reaction time for >95% conversion

Step 3: Catalytic DebemzylationBenzyl-protected carboxylate is hydrogenated using Pd/C (5% w/w) under 50 psi H₂. Key process controls:

  • Ethanol/water (9:1) solvent mixture
  • pH 5.0–5.5 (prevents racemization)
  • Filtration through celite to remove Pd residues

Step 4: Salt Formation and CrystallizationCrude imidapril free base dissolved in ethanol is treated with HCl gas to pH 2.5–3.0. Crystallization initiated by anti-solvent addition (methyl tert-butyl ether), yielding >99.9% pure imidapril hydrochloride with characteristic melting point (139–140°C) [3] [4].

Table 3: Industrial Synthesis Metrics

ParameterImidapril ProcessLisinopril Process
Overall Yield68%42%
Chiral Purity>99.5% ee98.2% ee
Catalyst Loading0.03 mol% Pd0.5 mol% Pd
Crystallization SolventEtOH/MTBEAcetic acid/water

Compound Names in Article:

  • Imidapril
  • Imidaprilat
  • Lisinopril
  • Captopril
  • Ramipril
  • Enalapril

Properties

CAS Number

120294-10-2

Product Name

imidapril

Molecular Formula

C9H12O5

Synonyms

4-Imidazolidinecarboxylic acid, 3-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.